molecular formula C13H17N5S B4456394 2-AMINO-5-CYANO-9-ETHYL-4-SULFANYL-3,9-DIAZASPIRO[5.5]UNDECA-1,4-DIEN-1-YL CYANIDE

2-AMINO-5-CYANO-9-ETHYL-4-SULFANYL-3,9-DIAZASPIRO[5.5]UNDECA-1,4-DIEN-1-YL CYANIDE

Cat. No.: B4456394
M. Wt: 275.38 g/mol
InChI Key: NZKUESPYXUYLQT-UHFFFAOYSA-N
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Description

2-AMINO-5-CYANO-9-ETHYL-4-SULFANYL-3,9-DIAZASPIRO[55]UNDECA-1,4-DIEN-1-YL CYANIDE is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-5-CYANO-9-ETHYL-4-SULFANYL-3,9-DIAZASPIRO[5.5]UNDECA-1,4-DIEN-1-YL CYANIDE typically involves multi-step organic reactions. One common approach is the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under different reaction conditions to yield cyanoacetamide derivatives . These derivatives can then undergo further transformations to form the desired spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve solvent-free reactions, such as the fusion of aryl amines with ethyl cyanoacetate at elevated temperatures . This method is advantageous due to its simplicity and cost-effectiveness, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-AMINO-5-CYANO-9-ETHYL-4-SULFANYL-3,9-DIAZASPIRO[5.5]UNDECA-1-YL CYANIDE can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano groups can be reduced to primary amines.

    Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the cyano groups can produce primary amines.

Mechanism of Action

The mechanism of action of 2-AMINO-5-CYANO-9-ETHYL-4-SULFANYL-3,9-DIAZASPIRO[5.5]UNDECA-1-YL CYANIDE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, modulating their activity and leading to the desired biological effects . For example, the cyano groups can interact with nucleophilic sites on enzymes, while the amino groups can form hydrogen bonds with receptor proteins.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-AMINO-5-CYANO-9-ETHYL-4-SULFANYL-3,9-DIAZASPIRO[5.5]UNDECA-1-YL CYANIDE include other spirocyclic compounds with cyano and amino functional groups, such as:

Uniqueness

The uniqueness of 2-AMINO-5-CYANO-9-ETHYL-4-SULFANYL-3,9-DIAZASPIRO[5.5]UNDECA-1-YL CYANIDE lies in its specific combination of functional groups and spirocyclic structure, which confer distinct chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

2-amino-9-ethyl-4-sulfanyl-3,9-diazaspiro[5.5]undeca-1,4-diene-1,5-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5S/c1-2-18-5-3-13(4-6-18)9(7-14)11(16)17-12(19)10(13)8-15/h17,19H,2-6,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZKUESPYXUYLQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2(CC1)C(=C(NC(=C2C#N)S)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-AMINO-5-CYANO-9-ETHYL-4-SULFANYL-3,9-DIAZASPIRO[5.5]UNDECA-1,4-DIEN-1-YL CYANIDE
Reactant of Route 2
2-AMINO-5-CYANO-9-ETHYL-4-SULFANYL-3,9-DIAZASPIRO[5.5]UNDECA-1,4-DIEN-1-YL CYANIDE
Reactant of Route 3
Reactant of Route 3
2-AMINO-5-CYANO-9-ETHYL-4-SULFANYL-3,9-DIAZASPIRO[5.5]UNDECA-1,4-DIEN-1-YL CYANIDE
Reactant of Route 4
2-AMINO-5-CYANO-9-ETHYL-4-SULFANYL-3,9-DIAZASPIRO[5.5]UNDECA-1,4-DIEN-1-YL CYANIDE
Reactant of Route 5
2-AMINO-5-CYANO-9-ETHYL-4-SULFANYL-3,9-DIAZASPIRO[5.5]UNDECA-1,4-DIEN-1-YL CYANIDE
Reactant of Route 6
2-AMINO-5-CYANO-9-ETHYL-4-SULFANYL-3,9-DIAZASPIRO[5.5]UNDECA-1,4-DIEN-1-YL CYANIDE

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